BS2G Crosslinker disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

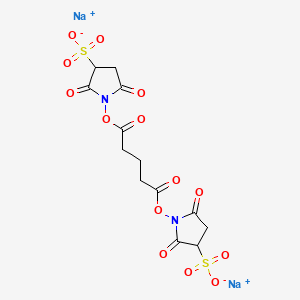

C13H12N2Na2O14S2 |

|---|---|

Poids moléculaire |

530.4 g/mol |

Nom IUPAC |

disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

Clé InChI |

JINCQYPCQMBZSX-UHFFFAOYSA-L |

SMILES canonique |

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling Molecular Interactions: A Technical Guide to BS2G Crosslinker Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(sulfosuccinimidyl) glutarate disodium, commonly known as BS2G, is a homobifunctional, water-soluble, and membrane-impermeable crosslinking agent. Its utility in biochemical and pharmaceutical research is centered on its ability to covalently link proteins and other biomolecules, providing critical insights into their interactions, structure, and function. This technical guide offers an in-depth exploration of BS2G, its applications, and the methodologies for its use, tailored for professionals in the fields of life sciences and drug development.

BS2G features two sulfated N-hydroxysuccinimide (sulfo-NHS) esters that react specifically with primary amines (-NH2) on target molecules, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] Its water-solubility eliminates the need for organic solvents that can perturb the native conformation of proteins, making it an ideal reagent for studying protein interactions in aqueous environments.[3] Furthermore, its inability to permeate cell membranes allows for the specific crosslinking of cell-surface proteins.[4][5][6]

Core Applications

The primary applications of BS2G revolve around its ability to "freeze" molecular interactions, allowing for their subsequent analysis.

Elucidation of Protein-Protein Interactions

BS2G is extensively used to study both stable and transient protein-protein interactions within protein complexes.[3] By covalently linking interacting proteins, it allows for their isolation and identification through techniques such as immunoprecipitation and mass spectrometry. This approach is invaluable for mapping protein interaction networks and understanding the quaternary structure of protein complexes.[3][7] The 7.7 Å spacer arm of BS2G acts as a molecular ruler, providing distance constraints between the linked amino acid residues.[1][8]

Antibody-Drug Conjugate (ADC) Development

In the realm of drug development, BS2G serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[9] ADCs are a class of targeted therapeutics where a cytotoxic drug is linked to an antibody that specifically targets a tumor-associated antigen. The stability of the amide bond formed by BS2G ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.

Probing Protein Structure and Conformation

By introducing intramolecular crosslinks, BS2G can be used to gain low-resolution three-dimensional structural information about proteins.[1] The distance constraints imposed by the crosslinker can be used to validate or refine computational protein models. This is often done in conjunction with mass spectrometry in a technique known as cross-linking mass spectrometry (XL-MS).[3][7]

Chemical and Physical Properties

A clear understanding of BS2G's properties is crucial for its effective application.

| Property | Value | Reference |

| Alternative Names | BS2G; Sulfo-DSG; Bis(Sulfosuccinimidyl) glutarate; Glutaric acid-bis-(3- sulfo-N-hydroxysuccinimide ester) | [8] |

| Molecular Weight | 530.35 g/mol | [8] |

| Spacer Arm Length | 7.7 Å | [8] |

| Reactivity | Primary amines (-NH2) | [1][2] |

| Solubility | Water-soluble | [3][5] |

| Membrane Permeability | Impermeable | [4][5][6] |

| Cleavability | Non-cleavable | [6][9] |

Experimental Protocols

Precise and optimized protocols are key to successful crosslinking experiments. Below are generalized and specific protocols for common applications.

General Protein Crosslinking Protocol

This protocol provides a starting point for crosslinking proteins in solution.

| Step | Description | Parameters | Reference |

| 1. Reagent Preparation | Allow BS2G vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a fresh stock solution (e.g., 50 mM) in an amine-free buffer such as 25 mM Sodium Phosphate, pH 7.4. | BS2G is moisture-sensitive. | [8] |

| 2. Protein Sample Preparation | Ensure the protein sample is in an amine-free buffer (e.g., HEPES, PBS). The presence of primary amines like Tris will compete with the reaction. | pH 7-9 is optimal for the reaction. | [2][3] |

| 3. Crosslinking Reaction | Add BS2G to the protein solution. A common starting point is a 20-fold molar excess of crosslinker to protein, with a final crosslinker concentration of 0.5 to 5 mM. | The optimal ratio should be determined empirically. | [8] |

| 4. Incubation | Incubate the reaction mixture at room temperature for 45-60 minutes or on ice for a slightly longer duration. | Reaction rate is slower at lower temperatures. | [8] |

| 5. Quenching | Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 25-60 mM. Incubate for 10-15 minutes at room temperature. | This step consumes unreacted BS2G. | [8] |

| 6. Downstream Processing | Remove excess crosslinker and quenching buffer using methods like dialysis or gel filtration (desalting). The crosslinked sample is now ready for analysis (e.g., SDS-PAGE, mass spectrometry). | [8] |

Crosslinking for Mass Spectrometry (XL-MS)

For XL-MS studies, deuterated analogs of BS2G, such as BS2G-d4, are often used in combination with the non-deuterated form (BS2G-d0).[10][11] This isotopic labeling strategy facilitates the identification of crosslinked peptides in the mass spectrometer due to the characteristic mass shift of 4 Daltons.[10][12]

| Step | Description | Parameters | Reference |

| 1. Protein Preparation | Prepare the protein or protein complex at a concentration of 5-10 µM in an amine-free buffer like 20 mM HEPES, pH 7.5. | Micromolar concentrations reduce random intermolecular crosslinking. | [1] |

| 2. Crosslinker Preparation | Prepare stock solutions of BS2G-d0 and BS2G-d4 (e.g., 5-50 mM) in an anhydrous solvent like DMSO. A 1:1 ratio of d0:d4 is typically used. | Store stock solutions at -80°C in small aliquots. | [13] |

| 3. Reaction | Add the crosslinker mixture to the protein solution at a 10- to 100-fold molar excess. | [1] | |

| 4. Time Course (Optional) | To optimize reaction time, aliquots can be taken at various time points (e.g., 5, 15, 30, 60, 120 minutes) and the reaction terminated. | [1] | |

| 5. Quenching | Terminate the reaction by adding a quenching buffer (e.g., NH4HCO3 to a final concentration of 20 mM). | [1] | |

| 6. Sample Preparation for MS | Desalt the sample. The extent of crosslinking can be initially assessed by SDS-PAGE. For MS analysis, the protein is typically digested with a protease (e.g., trypsin). | [1] | |

| 7. Mass Spectrometry Analysis | Analyze the digested peptides by LC-MS/MS. Crosslinked peptides will appear as doublet ion pairs with a 4 Da mass difference. | Specialized software is used to identify the crosslinked peptides. | [1][12] |

Visualizing Workflows and Mechanisms

BS2G Reaction Mechanism

The following diagram illustrates the two-step reaction of BS2G with primary amines on proteins.

Caption: Reaction mechanism of BS2G with primary amines on two proteins.

General Experimental Workflow for Protein-Protein Interaction Studies

This diagram outlines the typical workflow for identifying protein-protein interactions using BS2G.

Caption: Workflow for protein interaction analysis using BS2G and mass spectrometry.

Conclusion

BS2G disodium is a versatile and powerful tool for life science researchers and drug development professionals. Its well-defined chemical properties and reactivity make it an invaluable reagent for elucidating protein-protein interactions, probing protein structure, and constructing antibody-drug conjugates. By following optimized experimental protocols and leveraging the power of mass spectrometry, researchers can unlock a wealth of information about the intricate molecular machinery of the cell. Careful consideration of experimental parameters, such as buffer composition, crosslinker concentration, and reaction time, is paramount to achieving reliable and reproducible results.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Buy BS2G Crosslinker | 215597-83-4 [smolecule.com]

- 4. covachem.com [covachem.com]

- 5. medkoo.com [medkoo.com]

- 6. Bis(Sulfosuccinimidyl) glutarate (BS2G) [proteochem.com]

- 7. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. proteochem.com [proteochem.com]

- 9. BS2G Crosslinker disodium | CAS#:881415-72-1 | Chemsrc [chemsrc.com]

- 10. BS2G-d4 10 mg Deuterated Crosslinker - Heavy BS2G - Bis(Sulfosuccinimidyl) 2,2,4,4-glutarate-d4 for Mass Spec Analysis - ProteoChem [proteochem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

An In-depth Technical Guide to the BS2G Crosslinker: Mechanism of Action and Applications in Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, water-soluble, and membrane-impermeable crosslinking agent widely utilized in the study of protein structure and interactions. Its core functionality lies in the two N-hydroxysuccinimide (NHS) ester groups located at either end of a 7.7 Å glutarate spacer arm. These NHS esters react specifically and efficiently with primary amines, such as the side chains of lysine residues and the N-termini of polypeptides, to form stable, covalent amide bonds. The water-solubility, conferred by its sulfonate groups, allows for crosslinking reactions to be performed in aqueous buffers under physiological conditions, minimizing the risk of protein denaturation. Its inability to permeate cell membranes makes BS2G an ideal reagent for selectively studying cell-surface protein interactions. This guide provides a detailed overview of the BS2G mechanism, quantitative data, experimental protocols, and its application in modern proteomics.

Core Mechanism of Action

The utility of BS2G as a crosslinker is derived from the reactivity of its terminal sulfo-N-hydroxysuccinimide (sulfo-NHS) esters. The crosslinking process is a two-step nucleophilic acyl substitution reaction that occurs under mild, near-physiological conditions.

-

Activation and Reaction: In an aqueous environment at a pH between 7 and 9, the sulfo-NHS ester groups are highly reactive towards primary amines (-NH₂).[1][2][3] The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.

-

Amide Bond Formation: This attack results in the formation of a stable, covalent amide bond, linking the crosslinker to the protein. The sulfo-NHS group is released as a byproduct.[1][4] Because BS2G possesses two identical reactive groups, it can covalently link two primary amines that are spatially proximate, either within the same protein (intramolecular crosslink) or between two different interacting proteins (intermolecular crosslink).[4][5]

While the primary targets are the ε-amino group of lysine and the α-amino group of a protein's N-terminus, some side reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, though these are generally less significant under controlled pH conditions.[6]

References

- 1. Buy BS2G Crosslinker | 215597-83-4 [smolecule.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 제품 [insung.net]

- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

BS2G Crosslinker: A Technical Guide to Spacer Arm Length and its Significance in Structural Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive crosslinking agent integral to the study of protein-protein interactions and structural proteomics. Its fixed, short spacer arm, water-solubility, and membrane-impermeability make it a precise tool for capturing close-range interactions in aqueous environments. This guide provides an in-depth analysis of the BS2G crosslinker, focusing on the critical role of its 7.7 Å spacer arm, its chemical reactivity, and its application in advanced mass spectrometry workflows, particularly through the use of its deuterated isotopic analog.

Core Properties of BS2G Crosslinker

The fundamental characteristics of BS2G are summarized below. These properties dictate its utility in experimental design, particularly for crosslinking mass spectrometry (XL-MS).

| Property | Value / Description | Significance for Researchers |

| Full Chemical Name | Bis(sulfosuccinimidyl) glutarate | N/A |

| Common Acronyms | BS2G, Sulfo-DSG | N/A |

| CAS Number | 215597-83-4 (free acid) | Unique identifier for procurement and safety data sheets. |

| Molecular Formula | C13H12N2O14S2Na2 | Defines the elemental composition and exact mass. |

| Molecular Weight | 530.35 g/mol (BS2G-d0, light form)[1][2] | Essential for calculating molar concentrations in experimental protocols. |

| 534.38 g/mol (BS2G-d4, heavy form)[1] | The mass difference is critical for isotopic labeling in mass spectrometry. | |

| Spacer Arm Length | 7.7 Å[1][2][3][4] | Acts as a "molecular ruler" to provide distance constraints for structural modeling. |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Esters | Reacts specifically with primary amines (e.g., lysine side chains, N-termini).[1] |

| Reactivity | Homobifunctional (identical reactive groups on both ends) | Allows for one-step crosslinking of similar functional groups.[4] |

| Water Solubility | High (up to 10 mM)[1] | Enables reactions in aqueous buffers (pH 7-9) without organic solvents, preserving protein native states.[1][3][4] |

| Membrane Permeability | Impermeable[1][3][4][5] | Restricts crosslinking to cell surface proteins and extracellular domains, preventing unwanted reactions with intracellular components. |

| Cleavability | Non-cleavable[3][4][6] | Forms stable, permanent amide bonds suitable for endpoint analysis where linker cleavage is not required. |

The Significance of the 7.7 Å Spacer Arm

The 7.7 Å spacer arm of BS2G is its most defining feature, serving as a precise molecular ruler for structural analysis.[1] This relatively short, rigid glutarate spacer provides critical distance information for mapping protein topology.

-

Probing Local Interactions : The 7.7 Å length is ideal for capturing and identifying intramolecular contacts within a single protein or close-range interactions between tightly associated proteins.[1] It excels at defining local structural features and compact domains.[1]

-

High-Resolution Distance Constraints : In XL-MS, the identification of a BS2G crosslink between two amino acid residues (typically lysine) imposes a strict upper-distance limit on their proximity. While the spacer itself is 7.7 Å, the maximum theoretical distance between the alpha-carbons of two crosslinked lysines is approximately 20-22 Å, which accounts for the length of the two lysine side chains plus the spacer.[1] This information is invaluable for validating computational models and distinguishing between different conformational states of a protein complex.[1]

-

Complementarity with Other Crosslinkers : The short length of BS2G makes it a perfect complement to longer crosslinkers like BS3 (11.4 Å).[1] Using a panel of crosslinkers with varying spacer lengths allows researchers to map a wider range of interactions, from very close contacts (BS2G) to more distant or flexible regions (BS3).[1]

Chemical Reaction and Isotopic Labeling

BS2G functions by covalently linking primary amine groups. The workflow is efficient and highly specific under controlled pH conditions.

Amine-Reactive Chemistry

The reaction proceeds via a two-step nucleophilic acyl substitution:

-

Activation : In an aqueous buffer at pH 7-9, the Sulfo-NHS ester groups are highly reactive.

-

Amide Bond Formation : A primary amine group (from a lysine residue or a protein's N-terminus) acts as a nucleophile, attacking the ester and displacing the sulfo-NHS group to form a stable, covalent amide bond.[1]

The workflow below illustrates this chemical reaction.

Significance of Isotopic Labeling (BS2G-d0/d4)

A key advantage of BS2G is the availability of its deuterated (heavy) analog, BS2G-d4, where four hydrogen atoms are replaced by deuterium.[7] This "light" and "heavy" pair is fundamental to modern XL-MS workflows.

-

Unambiguous Identification : When a 1:1 mixture of BS2G-d0 and BS2G-d4 is used, every crosslinked peptide appears in the mass spectrum as a characteristic doublet with a precise mass difference of ~4.03 Daltons.[1]

-

Improved Signal-to-Noise : This unique isotopic signature allows data acquisition software to specifically target these doublets, filtering out noise from unmodified or singly modified peptides. This dramatically enhances the confidence and accuracy of crosslink identification.[1]

The diagram below illustrates how this isotopic pairing aids in mass spectrometry analysis.

Experimental Protocols

The following is a generalized protocol for protein crosslinking using BS2G. Concentrations and incubation times should be optimized for each specific system.

Materials

-

BS2G Crosslinker (light and/or heavy)

-

Reaction Buffer: Amine-free buffer such as Sodium Phosphate, pH 7.4.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.

-

Purified protein sample in reaction buffer.

Step-by-Step Methodology

-

Equilibrate Reagents : Allow the vial of BS2G to warm completely to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[2]

-

Prepare BS2G Stock Solution : Immediately before use, dissolve the BS2G powder in the reaction buffer to a stock concentration (e.g., 50 mM).[2] For example, dissolve 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4.[2]

-

Initiate Crosslinking Reaction : Add the BS2G stock solution to the protein sample. A common starting point is a 20-fold molar excess of crosslinker to protein, with a final BS2G concentration in the range of 0.5 to 5 mM.[2] Mix thoroughly but gently.

-

Incubate : Allow the reaction to proceed for 45-60 minutes at room temperature.[2] The reaction can be performed on ice, but may require a slightly longer incubation time.[2]

-

Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 25-60 mM Tris.[2] This will consume any unreacted BS2G. Incubate for 10-15 minutes at room temperature.[2]

-

Remove Excess Reagent : Desalt the sample to remove the quenching buffer and unreacted crosslinker using methods such as dialysis or gel filtration (e.g., Zeba™ Spin Desalting Columns).[2]

-

Analysis : The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications.

The flowchart below visualizes the key steps of this experimental protocol.

Comparative Analysis with Other Crosslinkers

To highlight the specific utility of BS2G, it is useful to compare it with other commonly used homobifunctional crosslinkers.

| Crosslinker | Spacer Arm Length | Water Soluble? | Membrane Permeable? | Key Feature |

| BS2G | 7.7 Å [3][4] | Yes [3][4] | No [3][4] | Short spacer for probing tight interactions; deuterated form available. |

| DSG | 7.7 Å[4] | No | Yes[4] | Membrane-permeable analog of BS2G for intracellular crosslinking. |

| BS3 | 11.4 Å[1] | Yes | No | Longer spacer for capturing more distant interactions on the cell surface. |

| DSS | 11.4 Å[4] | No | Yes[4] | Membrane-permeable analog of BS3 for intracellular crosslinking. |

Conclusion

The BS2G crosslinker is a powerful and precise tool for researchers in structural biology and drug development. Its short 7.7 Å spacer arm is not a limitation but rather its key strength, enabling the high-resolution mapping of close-proximity protein interactions. When combined with its water-solubility, membrane impermeability, and the analytical power of its deuterated analog, BS2G provides an indispensable method for elucidating protein complex architecture, validating structural models, and identifying therapeutic targets.

References

- 1. Buy BS2G Crosslinker | 215597-83-4 [smolecule.com]

- 2. proteochem.com [proteochem.com]

- 3. BS2G Crosslinker 100 mg - Bis(Sulfosuccinimidyl) glutarate (BS2G) - ProteoChem [proteochem.com]

- 4. 제품 [insung.net]

- 5. medkoo.com [medkoo.com]

- 6. BS2G Crosslinker - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Water-Solubility of BS2G Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water-solubility of BS2G (Bis[sulfosuccinimidyl] glutarate) disodium salt, a homobifunctional, amine-reactive crosslinker. A thorough understanding of its solubility is critical for the successful design and execution of experiments in protein crosslinking, antibody-drug conjugation, and other bioconjugation applications.

Core Properties of BS2G Disodium Salt

BS2G disodium salt is a sulfonated N-hydroxysuccinimide (NHS) ester. The presence of the sulfonate groups on the NHS rings significantly increases its hydrophilicity compared to its non-sulfonated analog, DSG (Disuccinimidyl glutarate), rendering it soluble in aqueous solutions and allowing for crosslinking reactions to be performed in aqueous buffers without the need for organic solvents.[1] This property is advantageous as it minimizes the potential for solvent-induced denaturation of protein samples.

Quantitative Solubility Data

While qualitatively described as "water-soluble," precise quantitative data for the solubility limit of BS2G disodium salt is not extensively published in peer-reviewed literature. However, information from manufacturer technical data sheets and protocols provides valuable insights into its practical solubility.

| Parameter | Value | Source / Remarks |

| Solubility in Water | Up to 10 mM | A Certificate of Analysis specifies that a 10 mM solution in water should be clear and free of insolubles.[2] Another source also states its solubility is up to 10 mM.[3] |

| Concentration in Protocol | 50 mM | A crosslinking protocol describes the preparation of a 50 mM solution by dissolving 10 mg of BS2G in 350 µL of sodium phosphate buffer. This indicates that solubility is at least 50 mM under these specific conditions. |

| General Solubility of Sulfo-NHS Esters | 5 to 10 mg/mL | This is a general approximation for Sulfo-NHS esters in aqueous solutions. |

Note: The solubility of BS2G disodium salt can be influenced by factors such as pH, buffer composition, and temperature. It is recommended to prepare solutions fresh for each use due to the susceptibility of the NHS ester to hydrolysis in aqueous environments.

Experimental Protocol: Determining Aqueous Solubility of BS2G Disodium Salt (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for BS2G disodium salt.

Materials:

-

BS2G disodium salt

-

High-purity water (e.g., Milli-Q or equivalent)

-

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of BS2G disodium salt to a known volume of water or buffer in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. For further clarification, the collected supernatant can be filtered through a 0.22 µm syringe filter.

-

Quantification: Determine the concentration of BS2G disodium salt in the clarified supernatant using a suitable analytical method.

-

UV-Vis Spectrophotometry: Measure the absorbance at a predetermined wavelength (e.g., 260 nm, characteristic of the NHS ester leaving group) and calculate the concentration using a standard curve.

-

HPLC: Use a validated HPLC method with a suitable standard curve for more precise quantification.

-

-

Data Analysis: Express the solubility in mg/mL or Molarity (M).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of BS2G disodium salt.

General Workflow for Protein Crosslinking with BS2G

Caption: General workflow for a protein crosslinking experiment using BS2G.

References

Navigating the Crossroads of Protein Analysis: A Technical Guide to Cleavable and Non-Cleavable Crosslinkers

For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to unraveling complex biological processes and developing novel therapeutics. Chemical crosslinkers are indispensable tools in this endeavor, covalently linking interacting proteins to stabilize transient associations and enable their identification and characterization. The critical choice between using a cleavable or a non-cleavable crosslinker can significantly impact experimental workflows, data interpretation, and the ultimate success of these investigations. This in-depth technical guide provides a comprehensive overview of both crosslinker types, detailing their mechanisms, applications, and associated experimental protocols to empower informed decision-making in your research.

The Core Distinction: Reversible vs. Permanent Linkage

The fundamental difference between cleavable and non-cleavable crosslinkers lies in the nature of the covalent bond they form between proteins. Non-cleavable crosslinkers establish a stable, permanent linkage, ideal for capturing and preserving protein complexes throughout purification and analysis procedures like co-immunoprecipitation (Co-IP).[1][2] In contrast, cleavable crosslinkers possess a spacer arm with a labile bond that can be broken under specific chemical or enzymatic conditions.[1] This reversibility offers distinct advantages, particularly in mass spectrometry (MS)-based applications, by simplifying data analysis and enhancing the confidence of protein identification.[2]

Non-Cleavable Crosslinkers: For Stability and Straightforward Capture

Non-cleavable crosslinkers are the workhorses for applications where the primary goal is to stabilize protein interactions for subsequent purification and detection. Their robust nature ensures that even weak or transient interactions are preserved during the stringent washing steps of techniques like Co-IP and pull-down assays.

Common Non-Cleavable Crosslinkers

A variety of non-cleavable crosslinkers are commercially available, differing in their reactive groups, spacer arm lengths, and water solubility.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Key Features |

| DSS (Disuccinimidyl suberate) | NHS ester (amine-reactive) | 11.4 | Membrane permeable, homobifunctional.[2][3] |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester (amine-reactive) | 11.4 | Water-soluble, ideal for cell surface crosslinking.[2] |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (amine-reactive), Maleimide (sulfhydryl-reactive) | 11.6 | Heterobifunctional, allows for controlled, two-step crosslinking.[3] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide (carboxyl- and amine-reactive) | 0 (zero-length) | Forms a direct amide bond between carboxyl and amine groups.[3][4] |

Applications of Non-Cleavable Crosslinkers

-

Co-Immunoprecipitation (Co-IP): Stabilizing protein complexes before cell lysis to ensure the successful pulldown of interaction partners with a specific antibody.[2]

-

Affinity Purification: Trapping protein-protein or protein-ligand interactions for purification and subsequent analysis by SDS-PAGE and Western blotting.

-

Structural Analysis: Providing distance constraints for modeling the three-dimensional structure of protein complexes.

Cleavable Crosslinkers: For Advanced Mass Spectrometry and Beyond

Cleavable crosslinkers introduce a layer of strategic complexity that is highly advantageous for modern proteomic workflows, especially those involving mass spectrometry. The ability to sever the crosslink at a defined point simplifies the identification of crosslinked peptides and reduces the complexity of the resulting spectra.

Mechanisms of Cleavage

Cleavable crosslinkers are designed with spacer arms that can be broken by various stimuli:

-

Reduction: Disulfide bonds are readily cleaved by reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

-

Acid Hydrolysis: Acid-labile groups, such as hydrazones, are cleaved under low pH conditions.[5]

-

Enzymatic Cleavage: Specific peptide sequences incorporated into the spacer arm can be cleaved by proteases like cathepsin B.[5]

-

Photocleavage: Certain chemical groups can be cleaved upon exposure to UV light.

-

Mass Spectrometry (MS)-Cleavable: Some linkers, like Disuccinimidyl sulfoxide (DSSO), contain bonds that fragment under the conditions used in tandem mass spectrometry (MS/MS), generating characteristic reporter ions that simplify data analysis.[2][6]

Common Cleavable Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavage Mechanism | Key Features |

| DSP (Dithiobis(succinimidyl propionate)) | NHS ester (amine-reactive) | 12.0 | Reduction (Disulfide bond) | Membrane permeable, homobifunctional. |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS ester (amine-reactive) | 12.0 | Reduction (Disulfide bond) | Water-soluble version of DSP.[3] |

| DSSO (Disuccinimidyl sulfoxide) | NHS ester (amine-reactive) | 10.1 | MS-cleavable (CID) | Simplifies XL-MS data analysis.[7] |

| DSBU (Disuccinimidyl dibutyric urea) | NHS ester (amine-reactive) | 12.5 | MS-cleavable (CID) | Generates characteristic doublet peaks in MS/MS.[7] |

Advantages in Mass Spectrometry

In a typical crosslinking mass spectrometry (XL-MS) experiment, identifying two peptides linked together can be computationally challenging. MS-cleavable crosslinkers address this by breaking apart during MS/MS analysis, allowing the two individual peptides to be sequenced separately.[8] This significantly reduces the search space and increases the confidence of identifying the crosslinked sites.[2] Studies have shown that the use of cleavable crosslinkers can lead to a higher number of identified proteins compared to non-cleavable counterparts in proteome-wide studies.[2]

Experimental Design and Logical Flow

The choice between a cleavable and non-cleavable crosslinker is dictated by the specific research question and the downstream analytical techniques. The following diagram illustrates a logical workflow for selecting the appropriate crosslinker.

Caption: Logical workflow for choosing between cleavable and non-cleavable crosslinkers.

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinking technology. Below are generalized protocols for key experiments. Note that optimization is often necessary for specific protein systems.

Protocol 1: Co-Immunoprecipitation (Co-IP) with a Non-Cleavable Crosslinker (DSS)

This protocol describes the use of DSS to stabilize protein complexes within cells prior to lysis and immunoprecipitation.

Materials:

-

Cells expressing the protein of interest

-

Phosphate-buffered saline (PBS)

-

DSS (Disuccinimidyl suberate) stock solution (e.g., 25 mM in DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against the protein of interest

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE loading buffer

Procedure:

-

Cell Preparation: Harvest cells and wash twice with ice-cold PBS.

-

Crosslinking: Resuspend the cell pellet in PBS to the desired concentration. Add DSS to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature with gentle rotation.

-

Quenching: Stop the crosslinking reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Cell Lysis: Pellet the cells and lyse them using an appropriate lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.

-

-

Washing: Wash the beads three times with wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads using elution buffer. Immediately neutralize the eluate with neutralization buffer.

-

Analysis: Add SDS-PAGE loading buffer to the eluate, heat, and analyze by SDS-PAGE and Western blotting.

Caption: Experimental workflow for Co-IP with a non-cleavable crosslinker.

Protocol 2: Crosslinking-Mass Spectrometry (XL-MS) with a Cleavable Crosslinker (DSSO)

This protocol outlines a general workflow for identifying protein-protein interactions using the MS-cleavable crosslinker DSSO.

Materials:

-

Purified protein complex or cell lysate

-

Crosslinking buffer (e.g., HEPES buffer, pH 7.5)

-

DSSO (Disuccinimidyl sulfoxide) stock solution (e.g., 25 mM in DMSO)

-

Quenching buffer (e.g., 1 M ammonium bicarbonate)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

-

XL-MS data analysis software (e.g., XlinkX, MetaMorpheus)[9][10]

Procedure:

-

Crosslinking: Incubate the protein sample with DSSO in crosslinking buffer for a defined period (e.g., 30-60 minutes) at room temperature. The optimal crosslinker-to-protein ratio should be determined empirically.[11]

-

Quenching: Stop the reaction by adding quenching buffer.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.

-

Proteolytic Digestion: Digest the crosslinked proteins with trypsin overnight at 37°C.[12]

-

Sample Cleanup: Desalt the peptide mixture using a C18 desalting column.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be configured to perform collision-induced dissociation (CID) to induce cleavage of the DSSO linker and fragmentation of the peptides.[13]

-

Data Analysis: Use specialized software to identify the crosslinked peptides from the MS/MS data. The software will search for the characteristic mass signatures of DSSO-crosslinked peptides.

Caption: Experimental workflow for XL-MS with a cleavable crosslinker.

Conclusion: Making the Right Connection

The selection of a cleavable versus a non-cleavable crosslinker is a critical decision in the design of protein analysis experiments. Non-cleavable crosslinkers offer robustness and simplicity for stabilizing protein complexes for purification and basic characterization. Cleavable crosslinkers, particularly those that are MS-cleavable, provide a sophisticated solution for in-depth structural analysis and proteome-wide interaction mapping by simplifying complex mass spectrometry data. By understanding the fundamental principles, advantages, and limitations of each type, and by following optimized experimental protocols, researchers can confidently choose the right tool to illuminate the intricate networks of protein interactions that govern cellular life.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Crosslinkers Selection Guide [sigmaaldrich.com]

- 4. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BS2G Crosslinking in Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of protein-protein interactions (PPIs). Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive, water-soluble, and cell-impermeable crosslinker. These properties make it an ideal reagent for capturing interactions between proteins on the cell surface or for studying purified protein complexes in aqueous environments. BS2G contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react with primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) to form stable amide bonds. With a spacer arm length of 7.7 Å, BS2G provides distance constraints for modeling the three-dimensional structure of protein complexes.[1] This document provides detailed protocols and data for the application of BS2G in PPI studies.

Data Presentation: BS2G Crosslinking Parameters

The efficiency of BS2G crosslinking is dependent on several factors, including the molar ratio of the crosslinker to the protein, the protein concentration, and the buffer conditions. The following table summarizes key quantitative parameters from various studies to guide experimental design.

| Parameter | Recommended Range/Value | Application Context | Reference |

| Molar Excess (Crosslinker:Protein) | 20:1 to 500:1 | General starting range for in-vitro crosslinking of purified proteins.[2] | [2] |

| 1:20 (Protein:Crosslinker) | Chosen as optimal for minimizing non-specific crosslinks in a study of αA-crystallin oligomers.[3] | [3] | |

| 100:1 (Crosslinker:Protein) | Used for crosslinking Bovine Serum Albumin (BSA) to study the impact of crosslinker polarity.[4] | [4] | |

| Final BS2G Concentration | 0.5 - 5 mM | General recommendation for in-vitro crosslinking. | [5] |

| 0.5 mM | Used for crosslinking 50 µg of proteasomes in a 100 µL reaction volume.[6] | [6] | |

| Protein Concentration | 10 - 20 µM | Recommended range to favor intramolecular and specific intermolecular crosslinking over random aggregation.[7] | [7] |

| Reaction Buffer | Amine-free buffers (e.g., HEPES, PBS) | To avoid quenching the NHS-ester reactivity.[7] | [7] |

| pH | 7.0 - 9.0 | Optimal range for the reaction of sulfo-NHS esters with primary amines.[8] | [8] |

| Reaction Time | 30 - 60 minutes | Typical incubation time at room temperature.[4][6] | [4][6] |

| Quenching Reagent | 20-50 mM Tris or 100 mM Glycine | To terminate the crosslinking reaction.[2] | [2] |

Signaling Pathway: JAK-STAT Signaling Initiation

BS2G is particularly well-suited for studying interactions at the cell surface due to its membrane impermeability. A relevant example is the initiation of the JAK-STAT signaling pathway, which is triggered by the binding of cytokines to their receptors on the cell surface, leading to receptor dimerization and the activation of associated Janus kinases (JAKs).

Caption: JAK-STAT pathway initiation at the cell membrane.

Experimental Protocols

Protocol 1: In-Vitro Crosslinking of a Purified Protein Complex

This protocol describes the crosslinking of a purified protein complex in solution.

Materials:

-

Purified protein complex of interest

-

BS2G crosslinker

-

Amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

Quenching buffer (1 M Tris-HCl, pH 7.5)

-

Anhydrous DMSO

-

SDS-PAGE reagents

-

Mass spectrometer and associated reagents for analysis

Procedure:

-

Protein Preparation: Prepare the purified protein complex in an amine-free buffer at a concentration of 1-2 mg/mL.

-

BS2G Preparation: Immediately before use, allow the vial of BS2G to equilibrate to room temperature. Prepare a 50 mM stock solution of BS2G by dissolving it in anhydrous DMSO.

-

Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final molar excess (a starting point of 20:1 crosslinker to protein is recommended). Gently mix and incubate for 30-60 minutes at room temperature.

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

-

Analysis:

-

SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

-

Mass Spectrometry: For identification of crosslinked peptides, the sample can be further processed by in-gel or in-solution digestion with a protease (e.g., trypsin), followed by enrichment of crosslinked peptides and analysis by LC-MS/MS.

-

Protocol 2: Crosslinking of Cell Surface Proteins

This protocol is designed for the selective crosslinking of proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

BS2G crosslinker

-

Ice-cold PBS (phosphate-buffered saline)

-

Quenching buffer (1 M Tris-HCl, pH 7.5, in PBS)

-

Cell lysis buffer (containing protease inhibitors)

Procedure:

-

Cell Preparation:

-

Adherent cells: Grow cells to 80-90% confluency. Wash the cells three times with ice-cold PBS.

-

Suspension cells: Harvest cells by centrifugation, and wash three times with ice-cold PBS.

-

-

Crosslinking Reaction: Resuspend the cells in ice-cold PBS containing 1-2 mM BS2G. Incubate for 30 minutes at 4°C with gentle agitation.

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM Tris and incubate for 15 minutes at 4°C to stop the reaction.

-

Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells using an appropriate lysis buffer.

-

Downstream Analysis: The cell lysate can be used for immunoprecipitation of a target protein to identify its interaction partners, followed by Western blotting or mass spectrometry.

Experimental Workflow: BS2G Crosslinking and Mass Spectrometry

The following diagram illustrates a typical workflow for identifying protein-protein interactions using BS2G crosslinking followed by mass spectrometry analysis.

Caption: Workflow for BS2G crosslinking-mass spectrometry.

References

- 1. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. projectnetboard.absiskey.com [projectnetboard.absiskey.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical cross-linking, mass spectrometry and in silico modeling of proteasomal 20S core particles of the haloarchaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 8. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Cell Surface Protein Crosslinking with BS2G

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Bis(Sulfosuccinimidyl) glutarate (BS2G), a water-soluble, membrane-impermeable crosslinker, for the study of cell surface protein interactions. The unique properties of BS2G make it an ideal reagent for capturing protein-protein interactions in their native environment on the plasma membrane without disrupting cell integrity.

Introduction

BS2G is a homobifunctional crosslinker that reacts with primary amines (e.g., on lysine residues and N-termini of proteins) to form stable amide bonds.[1][2] Its sulfonate groups render it water-soluble and prevent it from crossing the cell membrane, ensuring that crosslinking is restricted to extracellular domains of membrane proteins and secreted proteins.[1][2][3][4] With a spacer arm length of 7.7 Å, BS2G is well-suited for capturing proteins that are in close proximity.[2][5][6] This protocol details the procedure for crosslinking cell surface proteins for subsequent analysis by methods such as immunoprecipitation and mass spectrometry.

Chemical Properties of BS2G

| Property | Value | Reference |

| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate | [3][5] |

| Molecular Weight | 530.35 g/mol | [5] |

| Spacer Arm Length | 7.7 Å | [2][5] |

| Reactive Groups | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters | [1][3] |

| Target Moiety | Primary amines (-NH2) | [1][2] |

| Solubility | Water-soluble | [1][3] |

| Membrane Permeability | Impermeable | [1][2][3][4] |

| Reaction pH | 7.0 - 9.0 | [1][3] |

| Storage | -20°C, protect from moisture | [5] |

Experimental Protocols

This section provides a detailed methodology for performing cell surface protein crosslinking on adherent or suspension cells.

Materials

-

BS2G Crosslinker

-

Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Adherent or suspension cells

-

Cell scrapers (for adherent cells)

-

Microcentrifuge tubes

Experimental Workflow

Caption: Experimental workflow for cell surface protein crosslinking using BS2G.

Step-by-Step Protocol

-

Cell Preparation:

-

For adherent cells: Culture cells to the desired confluency in a multi-well plate or culture dish.

-

For suspension cells: Grow cells to the desired density and harvest by centrifugation (e.g., 500 x g for 5 minutes).

-

Gently wash the cells twice with ice-cold PBS (pH 7.4) to remove any amine-containing components from the culture medium. For adherent cells, aspirate the medium and add PBS. For suspension cells, resuspend the cell pellet in PBS and centrifuge.

-

-

BS2G Crosslinker Preparation:

-

Allow the vial of BS2G to equilibrate to room temperature before opening to prevent condensation.[5]

-

Immediately before use, prepare a stock solution of BS2G in an amine-free buffer such as PBS. For example, dissolve 10 mg of BS2G in 350 µL of PBS to make a 50 mM solution.[5] BS2G is moisture-sensitive and its sulfo-NHS esters readily hydrolyze, so stock solutions should not be prepared for storage.[7]

-

-

Crosslinking Reaction:

-

For adherent cells, aspirate the final PBS wash and add the BS2G solution to the cells.

-

For suspension cells, resuspend the cell pellet in the BS2G solution.

-

The final concentration of BS2G should be optimized for your specific application, but a starting range of 0.5 to 5 mM is recommended.[5]

-

Incubate the cells with the BS2G solution for 30-60 minutes at room temperature or on ice.[5] The reaction is slightly slower at lower temperatures.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add a quenching buffer containing primary amines. A final concentration of 25 to 60 mM Tris or glycine is effective.[5] For example, add 1/20th volume of 1 M Tris-HCl, pH 7.5.

-

Incubate for 10-15 minutes at room temperature to ensure all unreacted BS2G is quenched.[5]

-

-

Cell Lysis and Downstream Analysis:

-

Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

The cell lysate containing the crosslinked protein complexes is now ready for downstream analysis, such as SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.

-

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the chemical reaction between BS2G and primary amines on cell surface proteins.

Caption: Reaction of BS2G with primary amines on two proximal cell surface proteins.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low crosslinking efficiency | Inactive BS2G due to hydrolysis. | Prepare fresh BS2G solution immediately before use. Ensure BS2G is stored properly and protected from moisture. |

| Low concentration of BS2G. | Increase the concentration of BS2G. | |

| Short incubation time. | Increase the incubation time. | |

| Presence of amine-containing buffers. | Ensure all buffers used during the crosslinking reaction are free of primary amines (e.g., Tris, glycine). | |

| High molecular weight smearing on gel | Excessive crosslinking. | Reduce the concentration of BS2G or decrease the incubation time. |

| Cell death | Toxicity of the crosslinker. | Perform the crosslinking reaction on ice to slow down the reaction and reduce potential toxicity. Ensure the concentration of BS2G is not excessively high. |

Conclusion

The use of BS2G for cell surface protein crosslinking is a powerful technique for studying protein-protein interactions in a physiological context. By following this detailed protocol, researchers can effectively capture and identify interacting cell surface proteins, providing valuable insights for basic research and drug development. Optimization of reaction conditions, such as crosslinker concentration and incubation time, may be necessary for specific cell types and experimental goals.

References

Application Notes and Protocols for BS2G in Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive, and water-soluble crosslinker. Its utility in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) stems from its ability to covalently stabilize protein-protein interactions. This is particularly advantageous for capturing transient or weak interactions that might otherwise be lost during standard IP procedures. BS2G is membrane-impermeable, making it ideal for crosslinking cell surface proteins and their interaction partners. These application notes provide a comprehensive guide, detailed protocols, and technical data for the effective use of BS2G in immunoprecipitation workflows.

Key Features of BS2G

BS2G possesses several characteristics that make it a valuable tool for studying protein-protein interactions:

-

Amine-Reactive: The N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of the BS2G molecule react efficiently with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds.[1]

-

Water-Soluble: The presence of sulfo-NHS groups renders BS2G soluble in aqueous buffers, eliminating the need for organic solvents that can perturb protein structure and interactions.

-

Homobifunctional: Both reactive groups are identical, allowing for the indiscriminate crosslinking of available primary amines on interacting proteins.

-

Short Spacer Arm: With a spacer arm length of 7.7 Å, BS2G is well-suited for capturing proteins that are in close proximity.[1]

-

Membrane Impermeable: Its charged nature prevents it from crossing the cell membrane, restricting its crosslinking activity to the cell surface and the extracellular environment.

Quantitative Data Summary

A clear understanding of the physicochemical properties and recommended reaction parameters of BS2G is crucial for successful crosslinking experiments.

Table 1: Physicochemical Properties of BS2G

| Property | Value | Reference |

| Alternative Names | Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate | [1] |

| Molecular Weight | 530.35 g/mol | [1] |

| Spacer Arm Length | 7.7 Å | [1] |

| Chemical Formula | C₁₃H₁₂N₂O₁₄S₂Na₂ | [1] |

| Reactivity | Primary amines (Lysine, N-terminus) | [2] |

| Solubility | Water-soluble |

Table 2: Recommended Reaction Parameters for BS2G Crosslinking

| Parameter | Recommended Range | Reference |

| BS2G Concentration | 0.5 - 5 mM | [1] |

| Molar Excess (Crosslinker:Protein) | 20:1 to 50:1 | [1][2] |

| Reaction pH | 7.0 - 9.0 | [3] |

| Reaction Temperature | Room Temperature or 4°C | [1] |

| Reaction Time | 30 - 60 minutes | [1][4] |

| Quenching Reagent | 25 - 60 mM Tris or Glycine | [1] |

| Quenching Time | 10 - 15 minutes | [1] |

Experimental Protocols

Two primary strategies for incorporating BS2G crosslinking into an immunoprecipitation workflow are presented: in situ crosslinking prior to cell lysis and on-bead crosslinking of the antibody to the support matrix.

Protocol 1: In Situ Crosslinking with BS2G Followed by Immunoprecipitation

This protocol is designed to stabilize protein interactions within intact cells before solubilization.

Materials:

-

BS2G Crosslinker

-

Phosphate-Buffered Saline (PBS), ice-cold and amine-free

-

Quenching Buffer (1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0)

-

Cell Lysis Buffer (e.g., RIPA buffer, ensure it does not contain primary amines in its initial formulation)

-

Protease and Phosphatase Inhibitor Cocktails

-

Primary Antibody specific to the target protein

-

Protein A/G Agarose or Magnetic Beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization Buffer (1 M Tris-HCl, pH 8.5, for glycine elutions)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.

-

-

BS2G Crosslinking:

-

Immediately before use, prepare a 50 mM stock solution of BS2G in an amine-free buffer like PBS, pH 7.4.[1] For example, dissolve 10 mg of BS2G in 377 µL of PBS.

-

Dilute the BS2G stock solution in ice-cold PBS to the desired final concentration (typically 0.5-2 mM).

-

Add the BS2G solution to the cells and incubate for 30 minutes at room temperature with gentle agitation.[1]

-

-

Quenching:

-

Terminate the crosslinking reaction by adding Quenching Buffer to a final concentration of 25-50 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 7.5 to 1 mL of crosslinking reaction).

-

Incubate for 15 minutes at room temperature with gentle agitation.[1]

-

-

Cell Lysis:

-

Wash the cells once more with ice-cold PBS.

-

Lyse the cells by adding ice-cold Cell Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube. Determine the protein concentration of the lysate.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads using an appropriate Elution Buffer.

-

For SDS-PAGE analysis: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

For mass spectrometry or functional assays: Use a non-denaturing elution buffer like 0.1 M Glycine-HCl, pH 2.5. Incubate for 5-10 minutes at room temperature, pellet the beads, and transfer the supernatant to a new tube containing Neutralization Buffer.

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Protocol 2: On-Bead Antibody Crosslinking with BS2G

This method covalently attaches the antibody to the Protein A/G beads, preventing its co-elution with the target antigen.

Materials:

-

Same as Protocol 1, with the addition of a crosslinking-compatible buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9).

Procedure:

-

Antibody-Bead Incubation:

-

Add the primary antibody to a tube containing pre-washed Protein A/G beads.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow the antibody to bind to the beads.

-

-

Washing:

-

Pellet the beads and wash twice with the crosslinking-compatible buffer to remove any unbound antibody.

-

-

BS2G Crosslinking:

-

Prepare a 5 mM solution of BS2G in the crosslinking-compatible buffer immediately before use.

-

Resuspend the antibody-bound beads in the 5 mM BS2G solution.

-

Incubate for 30 minutes at room temperature with gentle rotation.

-

-

Quenching:

-

Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Washing:

-

Wash the crosslinked antibody-bead complex three times with Wash Buffer.

-

-

Immunoprecipitation:

-

Prepare the cell lysate as described in Protocol 1 (steps 4.1-4.4).

-

Add the pre-cleared cell lysate to the crosslinked antibody-bead complex.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Proceed with the washing and elution steps as described in Protocol 1 (steps 6 and 7). The advantage here is that the antibody will not co-elute with the target protein, resulting in a cleaner sample for downstream analysis.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in an in situ crosslinking immunoprecipitation experiment using BS2G.

References

Optimizing BS2G Concentration for In Vivo Crosslinking: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cellular environment, the transient and dynamic nature of protein-protein interactions governs a multitude of physiological processes, from signal transduction to immune responses. Capturing these fleeting interactions in their native state is paramount for elucidating cellular mechanisms and identifying novel therapeutic targets. In vivo crosslinking has emerged as a powerful technique to covalently stabilize these interactions within living cells, enabling their subsequent isolation and analysis.

Bis(Sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive, and water-soluble crosslinker. Its defining characteristic is its membrane impermeability, which makes it an ideal reagent for selectively crosslinking cell surface proteins and their interaction partners. With a spacer arm length of 7.7 Å, BS2G is well-suited for capturing proximal proteins. This application note provides a comprehensive guide to optimizing BS2G concentration for in vivo crosslinking, along with detailed protocols for experimental execution and downstream analysis.

Key Properties of BS2G

| Property | Value | Reference |

| Alternative Names | Sulfo-DSG; Bis(Sulfosuccinimidyl) glutarate | [1] |

| Molecular Weight | 530.35 g/mol | [1] |

| Spacer Arm Length | 7.7 Å | [1] |

| Reactivity | Amine-reactive (targets primary amines, e.g., lysine side chains) | [1] |

| Solubility | Water-soluble | [1] |

| Cell Membrane Permeability | Impermeable | [1] |

Optimizing BS2G Concentration for In Vivo Crosslinking

The optimal concentration of BS2G for in vivo crosslinking is a critical parameter that requires empirical determination. It is influenced by several factors, including cell type, the abundance of the target protein, and the specific protein-protein interaction under investigation. A concentration that is too low will result in inefficient crosslinking, while a concentration that is too high can lead to the formation of non-specific, high-molecular-weight aggregates and potential cytotoxicity.

General Concentration Range:

While a definitive optimal concentration cannot be prescribed for all scenarios, a starting point for optimization can be derived from in vitro protocols and studies using similar crosslinkers. For in vitro applications, a final BS2G concentration of 0.5 to 5 mM is often recommended.[1] For in vivo crosslinking of cell surface proteins, a concentration range of 1 to 3 mM is a common starting point for optimization. This is based on protocols for the structurally similar, albeit longer, crosslinker BS3, which has been successfully used for in vivo applications.[2][3]

Optimization Strategy:

A titration experiment is the most effective way to determine the optimal BS2G concentration. This involves treating cells with a range of BS2G concentrations and assessing the degree of crosslinking by Western blot analysis.

Table of Recommended BS2G Concentration Ranges for Optimization:

| Application | Starting Concentration Range (mM) | Key Considerations |

| In Vivo Crosslinking of Cell Surface Proteins | 1.0 - 3.0 | Cell density, target receptor abundance, incubation time. |

| In Vitro Crosslinking (Purified Proteins) | 0.5 - 5.0 | Protein concentration (typically a 20-fold molar excess of crosslinker to protein).[1] |

Experimental Protocols

Protocol 1: Optimization of BS2G Concentration for In Vivo Crosslinking of Cell Surface Receptors

This protocol outlines a general procedure for determining the optimal BS2G concentration for crosslinking a cell surface receptor of interest.

Materials:

-

Adherent mammalian cells expressing the target receptor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

BS2G (Bis[Sulfosuccinimidyl] glutarate)

-

Anhydrous Dimethyl sulfoxide (DMSO) or water for stock solution preparation

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Primary antibody against the target receptor

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate cells and grow to 80-90% confluency.

-

Preparation of BS2G Stock Solution: Immediately before use, prepare a 50 mM stock solution of BS2G by dissolving 10 mg in 377 µL of anhydrous DMSO or reaction buffer (e.g., PBS).[1]

-

Cell Preparation:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the final wash completely.

-

-

Crosslinking Reaction:

-

Prepare a series of BS2G dilutions in ice-cold PBS to achieve final concentrations of 0.5, 1, 2, 3, and 4 mM. Also, include a no-crosslinker control.

-

Add the BS2G solutions to the respective wells and incubate on ice for 30 minutes with gentle rocking.

-

-

Quenching:

-

Aspirate the BS2G solution.

-

Add ice-cold Quenching Buffer to a final concentration of 50-100 mM Tris and incubate for 15 minutes on ice with gentle rocking to stop the crosslinking reaction.

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration for all samples.

-

Prepare samples for SDS-PAGE by adding loading buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a membrane and perform Western blotting using a primary antibody against the target receptor.

-

Visualize the bands using a chemiluminescent substrate.

-

Expected Results and Interpretation:

The Western blot should show a band corresponding to the monomeric form of the receptor in all lanes. In the lanes with increasing BS2G concentrations, you should observe the appearance of higher molecular weight bands, representing crosslinked dimers or larger oligomers of the receptor. The optimal BS2G concentration is the lowest concentration that yields a clear and significant amount of the crosslinked species without causing excessive high-molecular-weight aggregation at the top of the gel.

Caption: Workflow for optimizing BS2G concentration.

Protocol 2: In Vivo Crosslinking for Co-Immunoprecipitation (Co-IP)

This protocol describes the use of the optimized BS2G concentration to crosslink interacting proteins on the cell surface for subsequent analysis by Co-IP.

Materials:

-

Same as Protocol 1, plus:

-

Co-Immunoprecipitation (Co-IP) Kit or appropriate antibodies and beads (e.g., Protein A/G agarose)

-

Primary antibody against the "bait" protein for Co-IP

-

Primary antibody against the "prey" protein for Western blot detection

-

Wash Buffer for Co-IP

-

Elution Buffer for Co-IP

Procedure:

-

Crosslinking: Follow steps 1-5 from Protocol 1, using the predetermined optimal BS2G concentration.

-

Cell Lysis: Lyse the cells as described in step 6 of Protocol 1.

-

Co-Immunoprecipitation:

-

Pre-clear the lysate by incubating with control beads.

-

Incubate the pre-cleared lysate with the primary antibody against the "bait" protein.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with Wash Buffer to remove non-specific binders.

-

-

Elution: Elute the protein complexes from the beads using Elution Buffer.

-

Western Blot Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

-

Probe one membrane with the antibody against the "bait" protein to confirm successful immunoprecipitation.

-

Probe a second membrane with the antibody against the "prey" protein to detect the co-immunoprecipitated interaction partner.

-

Application Examples: Studying Signaling Pathways

BS2G-mediated in vivo crosslinking is a powerful tool to study the composition and dynamics of signaling complexes at the plasma membrane.

Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization, which activates its intracellular kinase domain and initiates downstream signaling cascades.

Caption: EGFR signaling pathway.

BS2G can be used to capture the ligand-induced dimerization of EGFR on the cell surface. By performing in vivo crosslinking at different time points after EGF stimulation, researchers can study the kinetics of receptor dimerization and its correlation with downstream signaling events.

Tumor Necrosis Factor (TNF) Signaling

The Tumor Necrosis Factor (TNF) signaling pathway is a critical regulator of inflammation and apoptosis. TNF-alpha binds to its receptor, TNFR1, leading to the recruitment of a multi-protein signaling complex to the intracellular domain of the receptor.

Caption: TNF signaling pathway.

Given that BS2G is membrane-impermeable, it can be used to investigate the initial protein-protein interactions occurring at the cell surface upon TNF-alpha binding to TNFR1, without crosslinking the downstream cytoplasmic signaling components. This allows for a focused analysis of the receptor-proximal signaling complex.

Conclusion

BS2G is an invaluable tool for the in vivo crosslinking of cell surface proteins. The optimization of its concentration is a crucial step for achieving specific and efficient crosslinking. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully employ BS2G in their studies of protein-protein interactions in a live-cell context, thereby enabling deeper insights into complex biological processes.

References

Optimizing BS2G Crosslinking: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of reaction time and temperature for BS2G (Bis[sulfosuccinimidyl] glutarate), a water-soluble, amine-reactive, and membrane-impermeable crosslinker. Optimizing these parameters is crucial for efficiently capturing protein-protein interactions while minimizing non-specific crosslinking and protein aggregation.

Introduction to BS2G Crosslinking

BS2G is a homobifunctional crosslinker with a spacer arm length of 7.7 Å. It reacts with primary amines (e.g., lysine residues and N-termini of proteins) at a pH range of 7-9 to form stable amide bonds. Its water-solubility and inability to cross cell membranes make it an ideal reagent for studying cell surface protein interactions. The efficiency of the crosslinking reaction is dependent on several factors, primarily the concentration of the crosslinker, the protein concentration, the reaction buffer, and critically, the incubation time and temperature.

The optimization of reaction time and temperature is a critical step to ensure the specific capture of interacting proteins while avoiding artifacts. Insufficient reaction time or low temperature may result in low crosslinking yields, while excessive time or high temperature can lead to the formation of large, non-specific aggregates and sample denaturation.

Experimental Protocols

This section outlines a detailed protocol to systematically optimize BS2G crosslinking reaction time and temperature. The primary methods for evaluating the efficiency of crosslinking will be Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by densitometry, and mass spectrometry for identification of crosslinked peptides.

Protocol 1: Time and Temperature Optimization of BS2G Crosslinking

This protocol is designed as a matrix experiment to test various combinations of reaction time and temperature.

Materials:

-

BS2G Crosslinker

-

Protein sample(s) of interest in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate/carbonate buffer) at pH 7-9

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Reaction tubes

-

Heating blocks or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

SDS-PAGE equipment and reagents

-

Densitometry software

-

Mass spectrometer and associated reagents (optional, for advanced analysis)

Procedure:

-

Preparation of Protein Sample:

-

Prepare your protein sample at a known concentration (e.g., 1-5 mg/mL) in an appropriate amine-free buffer.

-

-

Preparation of BS2G Stock Solution:

-

Immediately before use, bring the BS2G vial to room temperature to prevent condensation.

-

Prepare a fresh stock solution of BS2G (e.g., 10-50 mM) in the reaction buffer.

-

-

Crosslinking Reaction Setup:

-

Set up a series of reaction tubes for each time and temperature combination you wish to test. A recommended starting point is to test three temperatures (4°C, 25°C, and 37°C) and four time points (30, 60, 90, and 120 minutes).

-

For each reaction, add your protein sample to a tube.

-

Add the BS2G stock solution to each tube to achieve the desired final molar excess of crosslinker to protein (a 20-50 fold molar excess is a common starting point). Mix gently by pipetting.

-

-

Incubation:

-

Place the reaction tubes at their designated temperatures (4°C, 25°C, or 37°C).

-

Start a timer and remove aliquots from each reaction tube at the specified time points (e.g., 30, 60, 90, and 120 minutes).

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the quenching solution to each aliquot to a final concentration of 20-50 mM Tris or Glycine.

-

Incubate for 15 minutes at room temperature to ensure all unreacted BS2G is quenched.

-

-

Analysis by SDS-PAGE:

-

Prepare the quenched samples for SDS-PAGE by adding Laemmli sample buffer.

-

Run the samples on an SDS-PAGE gel. Include a negative control of your protein sample without the addition of BS2G.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a silver stain).

-